molecular formula C16H15N3O B8588747 2-Amino-4-methyl-3-phenyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one CAS No. 62436-15-1

2-Amino-4-methyl-3-phenyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one

Cat. No. B8588747
Key on ui cas rn: 62436-15-1
M. Wt: 265.31 g/mol
InChI Key: WSNLAWSZAVFISD-UHFFFAOYSA-N
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Patent
US04020055

Procedure details

A slow stream of a solution of 23.00 g (0.132 m) of sodium dithionite in 300 ml of water is added to a stirred solution of 16.87 g (0.06 m) of 1-hydroxy-2-imino-4-methyl-3-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepine-5-one in 700 ml of ethanol. The reaction mixture is refluxed for 2 hours and then concentrated in vacuo, to about 200 ml. The resulting solution is extracted once with chloroform. Some solid crude product, formed during this extraction, is filtered off. The aqueous layer is made basic and extracted with chloroform. The organic solutions are combined, dried and concentrated to dryness in vacuo to give additional solid product. The solids are combined and recrystallized twice from ethanol/ether (the solution is filtered while hot to clarify) to give the pure product, 2-amino-3,4-dihydro-4-methyl-3-phenyl-5H-1,4-benzodiazepine-5-one m.p. 282°-286° C.
Quantity
23 g
Type
reactant
Reaction Step One
Name
1-hydroxy-2-imino-4-methyl-3-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepine-5-one
Quantity
16.87 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].O[N:10]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[C:14](=[O:21])[N:13]([CH3:22])[CH:12]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:11]1=[NH:29]>O.C(O)C>[NH2:29][C:11]1[CH:12]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[N:13]([CH3:22])[C:14](=[O:21])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[N:10]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
1-hydroxy-2-imino-4-methyl-3-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepine-5-one
Quantity
16.87 g
Type
reactant
Smiles
ON1C(C(N(C(C2=C1C=CC=C2)=O)C)C2=CC=CC=C2)=N
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo, to about 200 ml
EXTRACTION
Type
EXTRACTION
Details
The resulting solution is extracted once with chloroform
CUSTOM
Type
CUSTOM
Details
Some solid crude product, formed during this extraction
FILTRATION
Type
FILTRATION
Details
is filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to give additional solid product
CUSTOM
Type
CUSTOM
Details
recrystallized twice from ethanol/ether (the solution
FILTRATION
Type
FILTRATION
Details
is filtered while hot

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=C(C(N(C1C1=CC=CC=C1)C)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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